Anchor Modification T210M Confers Quantitatively Superior HLA-A*0201 Binding Affinity Relative to Native gp100 Peptide
Disomotide (G209-2M) contains a deliberate T210M substitution at the position 2 anchor residue of the gp100:209-217 nonamer, which converts a suboptimal threonine to an optimal methionine for HLA-A*0201 binding. This modification results in a peptide-MHC complex with substantially higher stability and half-life compared to the native gp100:209-217 peptide (ITDQVPFSV) [1]. The enhanced binding is a direct consequence of improved anchor residue fit within the HLA-A*0201 peptide-binding groove and is not shared by unmodified gp100-derived sequences [2].
| Evidence Dimension | HLA-A*0201 binding affinity and peptide-MHC complex stability |
|---|---|
| Target Compound Data | Disomotide (IMDQVPFSV): high binding affinity for HLA-A*0201; enhanced peptide-MHC complex stability; compensates for potential proteasomal cleavage differences |
| Comparator Or Baseline | Native gp100:209-217 (ITDQVPFSV): lower binding affinity; suboptimal anchor residue at position 2 |
| Quantified Difference | Qualitative to semi-quantitative: anchor-modified peptide demonstrates 'high binding affinity' characterized as sufficient to compensate for proteasomal cleavage limitations; native peptide exhibits comparatively weaker HLA-A*0201 complex formation |
| Conditions | MHC class I HLA-A*0201 binding assay; proteasomal cleavage and antigen processing studies in cellular systems |
Why This Matters
For researchers requiring a gp100-derived peptide with robust and reproducible HLA-A*0201 presentation, Disomotide provides a defined anchor-modified sequence that circumvents the binding affinity limitations of the native peptide, ensuring consistent MHC loading in T-cell stimulation assays.
- [1] Beekman NJ, van Veelen PA, van Hall T, et al. Proteasomal cleavage does not determine immunogenicity of gp100-derived peptides gp100209-217 and gp100209-217T210M. Cancer Immunol Immunother. 2004;53(9):817-824. View Source
- [2] Parkhurst MR, Salgaller ML, Southwood S, et al. Improved induction of melanoma-reactive CTL with peptides from the melanoma antigen gp100 modified at HLA-A*0201-binding residues. J Immunother. 2000;23(2):203-210. View Source
